molecular formula C16H18N4OS B13377078 Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No.: B13377078
M. Wt: 314.4 g/mol
InChI Key: MZCQOBLLAZMTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a compound that belongs to the class of triazolothiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves multiple steps. One common method starts with the preparation of the triazolothiadiazole core. This can be achieved by reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . The resulting intermediate is then coupled with allyl phenyl ether under suitable conditions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Molecular Formula : C16H18N4OS
  • Molecular Weight : 314.4 g/mol
  • Functional Groups : The presence of an allyl group, a phenyl ether moiety, and a triazolo-thiadiazole structure enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that derivatives containing thiadiazole and triazole moieties exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For example, triazolo-thiadiazole derivatives have been reported to possess potent antimicrobial effects against various pathogens, including E. coli and Staphylococcus aureus .
  • Anticancer Properties : Studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain compounds have shown promising results in vitro against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity. Research has indicated that similar compounds can modulate inflammatory responses effectively .

Case Studies

  • Antibacterial Activity : A study by Kumar et al. (2010) demonstrated that triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
  • Anticancer Screening : In a pharmacological screening of thiadiazole derivatives, compounds similar to this compound were shown to inhibit tumor growth in xenograft models .
  • Anti-inflammatory Activity : Research highlighted the anti-inflammatory potential of triazolo-thiadiazole derivatives through the inhibition of pro-inflammatory cytokines in vitro .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in disease processes. For example, urease inhibitors derived from thiadiazole structures have been explored for their potential in treating infections caused by urease-positive bacteria .
  • Cell Membrane Interaction : The lipophilicity attributed to the sulfur atom in the thiadiazole ring facilitates the crossing of cellular membranes, enhancing the compound’s bioavailability and efficacy .

Research Findings Summary

Biological ActivityReferenceFindings
AntibacterialKumar et al., 2010MIC comparable to ceftriaxone
AnticancerStudy on thiadiazolesInhibition of tumor growth in xenografts
Anti-inflammatoryRecent pharmacological screeningInhibition of pro-inflammatory cytokines

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-butyl-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS/c1-3-5-6-14-17-18-16-20(14)19-15(22-16)12-7-9-13(10-8-12)21-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3

InChI Key

MZCQOBLLAZMTAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.